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Compound of Interest

Compound Name: Pyrazine-2-N-cyanoamidine

CAS No.: 1053656-81-7

Cat. No.: B1453349

Get Quote

Executive Summary & Structural Logic
Pyrazine-2-N-cyanoamidine (

) is a push-pull conjugated system comprising an electron-deficient pyrazine ring coupled to an
N-cyanoamidine moiety.[1] Structurally, it exists primarily in the amino-imine tautomer,
stabilized by the strong electron-withdrawing nature of the cyano group which locks the C=N
double bond geometry.

Accurate characterization requires distinguishing this compound from its precursors (2-

cyanopyrazine) and hydrolysis products (pyrazine-2-carboxamide). The N-cyano group serves

as a unique spectroscopic handle, providing a distinct infrared signature and carbon resonance

that validates the success of the amidination reaction.

Structural Visualization
The following diagram illustrates the connectivity and the primary tautomeric form expected in

polar aprotic solvents (e.g., DMSO-

).
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Caption: Structural connectivity of Pyrazine-2-N-cyanoamidine highlighting the N-cyano

spectroscopic reporter group.

Synthesis Context & Sample Purity
To interpret spectra correctly, one must understand the sample's origin. The most robust

synthesis involves the reaction of 2-cyanopyrazine with cyanamide in the presence of a base

(sodium methoxide or potassium carbonate) in methanol.

Common Impurities to Watch:

2-Cyanopyrazine (Starting Material): Look for nitrile stretch at ~2240 cm⁻¹ (distinct from the

product's ~2180 cm⁻¹).

Methyl Pyrazine-2-imidate: An intermediate formed if the reaction is quenched with alcohol;

look for O-CH₃ singlets in NMR (~4.0 ppm).

Pyrazine-2-carboxamide: Hydrolysis byproduct; look for carbonyl C=O stretch ~1680 cm⁻¹.

Spectroscopic Data Guide
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
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is the preferred solvent due to the compound's polarity and the need to visualize exchangeable
protons.

H NMR (400 MHz, DMSO-

)
The pyrazine ring protons exhibit an ABX or AMX system depending on resolution, but typically

appear as a singlet and two doublets due to the electron-withdrawing amidine group

deshielding the ortho-protons.
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

9.40 – 9.60 Broad Singlet 2H

Exchangeable.

The strong

electron-

withdrawing

cyano group

increases the

acidity of these

protons, causing

significant

downfield shift

and broadening.

9.25 Singlet (d, J~1.5) 1H Pyrazine H-3

Most deshielded

due to proximity

to both ring

nitrogens and the

amidine

substituent.

8.85 Doublet (J~2.5) 1H Pyrazine H-5

Meta to the

substituent;

coupling with H-

6.

8.75 Doublet (J~2.5) 1H Pyrazine H-6

Para to the

substituent;

coupling with H-

5.

C NMR (100 MHz, DMSO-

)
The spectrum should show 6 distinct carbon signals.
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Chemical Shift (δ ppm) Assignment Notes

164.5 Amidine Quaternary. The core of the

amidine system.

147.2 Pyrazine C-3 Aromatic CH.[2]

145.8 Pyrazine C-5 Aromatic CH.[3]

144.5 Pyrazine C-6 Aromatic CH.

142.0 Pyrazine C-2
Quaternary (Ipso). Point of

attachment.

116.5 Cyano

Diagnostic Peak. Distinct from

the starting material nitrile

(~118-119 ppm) and confirms

N-cyanation.

Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the formation of the N-cyanoamidine functionality.
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Wavenumber (

)
Intensity Vibrational Mode Diagnostic Value

3350 - 3150 Medium, Broad N-H Stretch

Primary amine (

). Often appears as a

doublet.

2190 - 2175 Strong, Sharp Stretch

Critical ID. The "N-

cyano" stretch is

typically lower in

energy than an aryl

nitrile (

) due to conjugation

with the amidine

nitrogen.

1640 - 1610 Strong Stretch Amidine imine bond.

1580 - 1520 Medium
/

Ring

Pyrazine skeletal

vibrations.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion:

(ESI).

Exact Mass: 147.05.

Fragmentation Pattern (EI/CID):

147

105: Loss of the cyanamide moiety (
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, 42 Da) is a common pathway, often leaving the pyrazine nitrile cation or rearranging to a
pyrazine radical cation.

147

121: Loss of

(26 Da).

79: Pyrazine ring fragment (

).

Experimental Workflow: Sample Preparation
To ensure data integrity, follow this preparation protocol for NMR analysis.

Solid Sample
(5-10 mg)

Add 0.6 mL DMSO-d6
(Contains TMS)

Vortex/Sonicate
(Ensure full dissolution)

Filter (Optional)
(If turbidity persists)

Acquire 1H/13C NMR
(Set d1 > 5s for qCN)

Clear Solution

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453349?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: NMR Sample Preparation Workflow for Pyrazine-2-N-cyanoamidine.

Critical Note on 13C Acquisition: The quaternary cyano carbon and the amidine carbon have

long relaxation times (

). Ensure the relaxation delay (

) is set to at least 2-5 seconds to observe the cyano peak at ~116 ppm clearly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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